REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:12](=[CH:13][CH:14]=1)[S:9](=[O:11])(=[O:10])[N:8](C(SC1NN=NN=1)C1C=CC=CC=1)[C:7]2=[O:28])([O-])=O>C1COCC1.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]2[C:12](=[CH:13][CH:14]=1)[S:9](=[O:11])(=[O:10])[NH:8][C:7]2=[O:28]
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Name
|
5-Nitro-2-(1-phenyl-1H-tetrazol-5-ylthiomethyl)saccharin
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Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(N(S(=O)(=O)C2=CC1)C(C1=CC=CC=C1)SC1=NN=NN1)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
the mixture was shaken under hydrogen (55 psi) for 2.5 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite diatomaceous earth and filtrate
|
Type
|
ADDITION
|
Details
|
mixed with water
|
Type
|
EXTRACTION
|
Details
|
extracted with MDC
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the resultant yellow foam was sonicated with warm ethanol
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |